Pde10A-IN-8
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Overview
Description
Pde10A-IN-8 is a compound that inhibits the enzyme phosphodiesterase 10A (PDE10A). PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for intracellular signaling. PDE10A is predominantly expressed in the brain, particularly in the striatum, and plays a significant role in regulating motor control and cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pde10A-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as using advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Pde10A-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to ensure the selectivity and efficiency of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Pde10A-IN-8 has a wide range of scientific research applications, including:
Mechanism of Action
Pde10A-IN-8 exerts its effects by inhibiting the activity of PDE10A, leading to the accumulation of cAMP and cGMP within neurons. This enhances signaling through their respective pathways, modulating neurotransmitter release, neuronal excitability, and synaptic plasticity. The increased activity of the cAMP/protein kinase A (PKA) and cGMP/protein kinase G (PKG) signaling pathways plays a crucial role in restoring normal neuronal function and addressing the underlying pathophysiology of various neurological disorders .
Comparison with Similar Compounds
Pde10A-IN-8 is compared with other PDE10A inhibitors, such as:
Papaverine: A non-selective PDE inhibitor with a broader range of targets.
PF-2545920: A selective PDE10A inhibitor with high potency and selectivity.
This compound is unique due to its specific inhibition of PDE10A and its potential therapeutic applications in treating neurological and psychiatric disorders .
Properties
Molecular Formula |
C23H19N3O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-methyl-N-[4-(quinolin-2-ylmethoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H19N3O2/c1-26(23(27)18-12-14-24-15-13-18)20-8-10-21(11-9-20)28-16-19-7-6-17-4-2-3-5-22(17)25-19/h2-15H,16H2,1H3 |
InChI Key |
OUKKASCLDKRILK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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